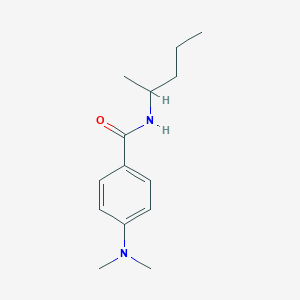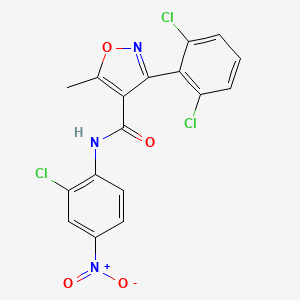
4-(dimethylamino)-N-(1-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-(1-methylbutyl)benzamide, also known as DMABN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
作用機序
The mechanism of action of 4-(dimethylamino)-N-(1-methylbutyl)benzamide is not fully understood, but it is thought to involve the modulation of ion channels, such as the voltage-gated sodium channel. 4-(dimethylamino)-N-(1-methylbutyl)benzamide has been found to bind to the extracellular domain of the channel, and to alter its gating properties. This modulation of ion channel activity may underlie the effects of 4-(dimethylamino)-N-(1-methylbutyl)benzamide on neuronal excitability and cancer cell growth.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(1-methylbutyl)benzamide has been found to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the potential for use as a treatment for neuropathic pain. 4-(dimethylamino)-N-(1-methylbutyl)benzamide has also been found to have antioxidant properties, and to be a potential therapeutic agent for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of 4-(dimethylamino)-N-(1-methylbutyl)benzamide for lab experiments is its wide range of potential applications, including neuroscience, cancer research, and drug discovery. 4-(dimethylamino)-N-(1-methylbutyl)benzamide is also relatively easy to synthesize, and its effects on ion channel activity can be easily measured using electrophysiological techniques. However, one limitation of 4-(dimethylamino)-N-(1-methylbutyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 4-(dimethylamino)-N-(1-methylbutyl)benzamide. One area of interest is the development of novel compounds based on the 4-(dimethylamino)-N-(1-methylbutyl)benzamide scaffold, with potential therapeutic applications in a range of areas. Another area of interest is the investigation of the mechanism of action of 4-(dimethylamino)-N-(1-methylbutyl)benzamide, and the development of more selective modulators of ion channel activity. Additionally, further research is needed to investigate the potential applications of 4-(dimethylamino)-N-(1-methylbutyl)benzamide in the treatment of oxidative stress-related diseases.
合成法
4-(dimethylamino)-N-(1-methylbutyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide with N,N-dimethyl-1-bromobutane in the presence of a base, such as potassium carbonate. Other methods involve the reaction of 4-aminobenzamide with 1-chloro-3-methylbutane in the presence of a base, or the reaction of 4-aminobenzamide with 1-bromo-3-methylbutane in the presence of a catalyst, such as palladium on carbon.
科学的研究の応用
4-(dimethylamino)-N-(1-methylbutyl)benzamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(dimethylamino)-N-(1-methylbutyl)benzamide has been found to modulate the activity of ion channels, such as the voltage-gated sodium channel, and to have potential as a treatment for neuropathic pain. In cancer research, 4-(dimethylamino)-N-(1-methylbutyl)benzamide has been found to inhibit the growth of cancer cells, and to have potential as a chemotherapeutic agent. In drug discovery, 4-(dimethylamino)-N-(1-methylbutyl)benzamide has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
特性
IUPAC Name |
4-(dimethylamino)-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-6-11(2)15-14(17)12-7-9-13(10-8-12)16(3)4/h7-11H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWOJGRXJSTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(pentan-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4963193.png)
![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)

![ethyl 2-[({[2-(acetylamino)-3-phenylacryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4963217.png)
![5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B4963219.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4963221.png)
![methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4963227.png)
![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)

![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)
![2-[3-(1H-1,2,3-benzotriazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4963241.png)
![N-[4-(aminocarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4963247.png)
![4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)